molecular formula C17H14N2S2 B3056261 Benzothiazole, 2,2'-(1,3-propanediyl)bis- CAS No. 69938-52-9

Benzothiazole, 2,2'-(1,3-propanediyl)bis-

Cat. No. B3056261
CAS RN: 69938-52-9
M. Wt: 310.4 g/mol
InChI Key: MMJAYBKWPKNDBR-UHFFFAOYSA-N
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Description

“Benzothiazole, 2,2’-(1,3-propanediyl)bis-” is a chemical compound with the molecular formula C17H14N2S2 . It is a derivative of benzothiazole, a class of sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole compounds has been a significant area of research due to their pharmaceutical and biological activity . Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of “Benzothiazole, 2,2’-(1,3-propanediyl)bis-” is based on the benzothiazole scaffold, which involves a benzene ring fused to a thiazole ring . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Chemical Reactions Analysis

Benzothiazoles have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .

Mechanism of Action

While the specific mechanism of action for “Benzothiazole, 2,2’-(1,3-propanediyl)bis-” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated in the context of green chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This will be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-[3-(1,3-benzothiazol-2-yl)propyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2S2/c1-3-8-14-12(6-1)18-16(20-14)10-5-11-17-19-13-7-2-4-9-15(13)21-17/h1-4,6-9H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJAYBKWPKNDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391536
Record name Benzothiazole, 2,2'-(1,3-propanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazole, 2,2'-(1,3-propanediyl)bis-

CAS RN

69938-52-9
Record name Benzothiazole, 2,2'-(1,3-propanediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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